

Application Note: Comprehensive NMR Spectroscopic Analysis of (R)-3-Aminohex-5-enoic Acid

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Compound of Interest

Compound Name: (R)-3-Aminohex-5-enoic acid

CAS No.: 82448-92-8

Cat. No.: B1145923

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Introduction: The Analytical Challenge

(R)-3-Aminohex-5-enoic acid is a chiral, non-proteinogenic β -amino acid featuring a terminal alkene moiety.^{[1][2][3]} Its structure presents a unique analytical challenge, requiring unambiguous confirmation of its carbon backbone, the precise location of the amino group and carboxylic acid, and the integrity of the vinyl group. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the complete structural elucidation of such small molecules in solution.

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to acquire and interpret a full suite of NMR data for **(R)-3-Aminohex-5-enoic acid**. We move beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. The protocols and interpretation logic detailed herein are designed to deliver an authoritative and comprehensive structural assignment.

Foundational NMR Strategy for Structural Elucidation

A multi-dimensional NMR approach is essential for a complete and confident assignment of **(R)-3-Aminohex-5-enoic acid**. Our strategy integrates one-dimensional (1D) and two-dimensional (2D) experiments, where each provides a unique piece of the structural puzzle, and together they form a cross-verifying dataset.

- 1D ^1H NMR: Reveals the number of distinct proton environments, their relative populations (integration), and their local connectivity through spin-spin (J) coupling (multiplicity).
- 1D ^{13}C NMR $\{^1\text{H}\}$: Identifies the number of unique carbon environments. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.
- 2D COSY (Correlation Spectroscopy): Maps ^1H - ^1H J-coupling correlations, providing a clear roadmap of the proton connectivity network within the molecule, which is invaluable for tracing the carbon skeleton.[\[4\]](#)[\[5\]](#)[\[6\]](#)
- 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to, providing definitive ^1H -C one-bond connectivities.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)
- 2D HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range (typically 2-3 bond) ^1H - ^{13}C correlations. This is crucial for connecting molecular fragments separated by quaternary carbons or heteroatoms and for unambiguously placing functional groups like the carbonyl.[\[9\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Experimental Design & Protocols

Accuracy in NMR begins with meticulous sample preparation and correctly chosen acquisition parameters.

Protocol: Sample Preparation

The quality of the NMR spectra is directly dependent on the quality of the sample.

- Analyte Purity: Ensure the **(R)-3-Aminohex-5-enoic acid** sample is of high purity (>95%) to avoid interference from impurities.
- Solvent Selection: The choice of a deuterated solvent is critical.[\[15\]](#)
 - Deuterium Oxide (D₂O): An excellent choice as the compound is an amino acid. The labile amine (-NH₂) and carboxylic acid (-OH) protons will exchange with deuterium, causing their signals to disappear from the ¹H spectrum. This simplifies the spectrum and removes broad exchange peaks. A small amount of a pH buffer may be used to ensure consistent chemical shifts.
 - DMSO-d₆: A suitable alternative that will allow observation of the -NH₂ and -OH protons, which typically appear as broad signals.
- Concentration: For a small molecule of this size (MW: 129.16 g/mol), a concentration of 10-25 mg in 0.6-0.7 mL of deuterated solvent is recommended for obtaining high-quality 1D and 2D spectra in a reasonable time.[\[15\]](#)[\[16\]](#)[\[17\]](#)
- Sample Handling: a. Weigh 10-25 mg of **(R)-3-Aminohex-5-enoic acid** directly into a clean, dry vial. b. Add 0.7 mL of the chosen deuterated solvent (e.g., D₂O). c. Vortex the vial until the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[\[15\]](#) d. Transfer the homogeneous solution to a high-quality, clean 5 mm NMR tube.[\[17\]](#)[\[18\]](#) e. Cap the tube securely and label it clearly.[\[19\]](#)

Protocol: NMR Data Acquisition

The following parameters are provided as a starting point for a 500 MHz spectrometer and should be optimized as needed.

Experiment	Key Parameters & Rationale
^1H NMR	Acquisition Time: 2-3 seconds (for good digital resolution). Relaxation Delay (d1): 2-5 seconds (to allow for full relaxation of protons). Number of Scans (ns): 8-16 (adjust for desired signal-to-noise ratio).
^{13}C NMR	Acquisition Time: 1-2 seconds. Relaxation Delay (d1): 2 seconds. Number of Scans (ns): 1024 or more (due to the low natural abundance and sensitivity of ^{13}C).
COSY	Spectral Width: Set to cover all proton signals. Data Points (F2 & F1): 1024 x 256 (a good balance of resolution and experiment time). Number of Scans (ns): 4-8 per increment.
HSQC	^{13}C Spectral Width: Set to cover the expected carbon chemical shift range (~0-180 ppm). Optimization: Set the one-bond coupling constant (^1JCH) to an average value of 145 Hz. Number of Scans (ns): 8-16 per increment.
HMBC	^{13}C Spectral Width: Set to cover the full carbon range. Optimization: Set the long-range coupling constant (^nJCH) to 8 Hz. This value is a good compromise for detecting both 2-bond and 3-bond correlations. Number of Scans (ns): 16-32 per increment.

Spectral Interpretation: A Self-Validating Workflow

For clarity, we will use the following IUPAC-based numbering for the **(R)-3-Aminohex-5-enoic acid** structure.

Caption: Structure and numbering of **(R)-3-Aminohex-5-enoic acid**.

Predicted ^1H NMR Spectrum (in D_2O)

- H5 (1H, ddt): ~5.7-5.9 ppm. This proton is on a double bond (deshielded) and is coupled to H6a, H6b, and the two H4 protons. The result is a complex multiplet, often a doublet of doublet of triplets (ddt).
- H6a & H6b (2H, m): ~5.0-5.2 ppm. These are the terminal vinyl protons. They are diastereotopic and will show complex splitting from coupling to each other (geminal coupling) and to H5 (vicinal cis/trans coupling).
- H3 (1H, m): ~3.2-3.4 ppm. This proton is on the carbon bearing the amino group, causing a downfield shift. It is coupled to H2a, H2b, H4a, and H4b, resulting in a multiplet.
- H2a & H2b (2H, m): ~2.4-2.6 ppm. These protons are alpha to the carbonyl group, which deshields them. They are diastereotopic and coupled to H3, appearing as a multiplet.
- H4a & H4b (2H, m): ~2.2-2.4 ppm. These allylic protons are coupled to H3 and H5, also resulting in a multiplet.

Predicted ^{13}C NMR Spectrum

- C1 (C=O): ~175-180 ppm. Carbonyl carbon, typically the most downfield signal.
- C5 (=CH): ~135-140 ppm. Alkene carbon substituted with one proton.
- C6 (=CH₂): ~115-120 ppm. Terminal alkene carbon.
- C3 (-CH(NH₂-)): ~50-55 ppm. Carbon attached to the electronegative nitrogen atom.
- C2 (-CH₂-COOH): ~40-45 ppm. Carbon alpha to the carbonyl.
- C4 (-CH₂-CH=): ~35-40 ppm. Allylic carbon.

2D Correlation Analysis: Connecting the Pieces

The flowchart below illustrates the logical progression from sample preparation to the final, validated structure.

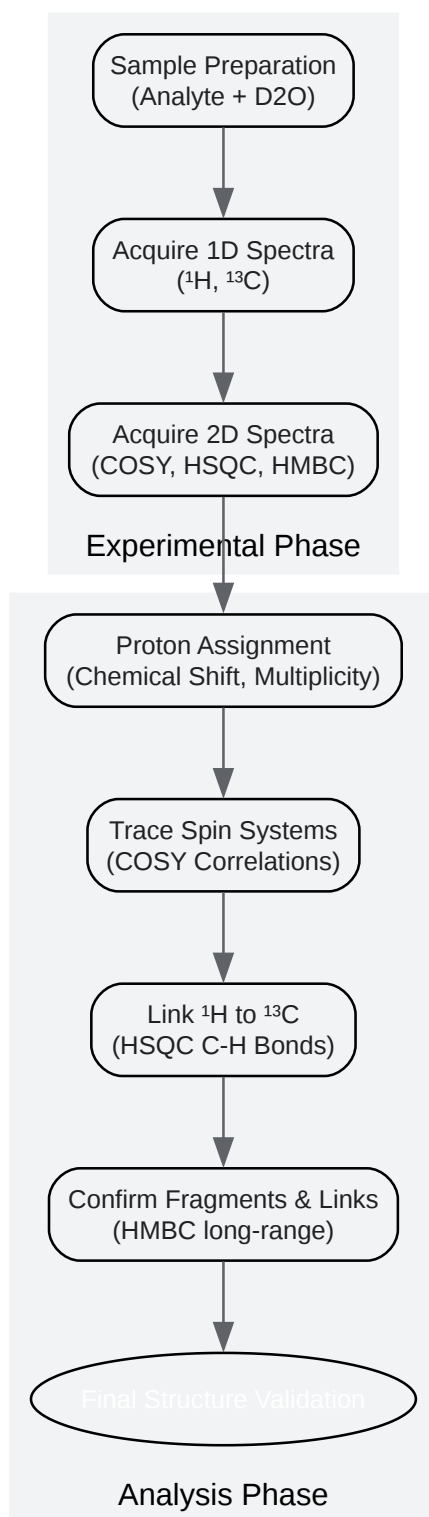


Figure 2: Experimental and Analytical Workflow

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Caption: Experimental and analytical workflow for NMR analysis.

- COSY Analysis: The COSY spectrum will reveal two main spin systems.
 - A strong correlation between the H5 multiplet and the H4 multiplet.
 - A strong correlation between the H4 multiplet and the H3 multiplet.
 - A strong correlation between the H3 multiplet and the H2 multiplet. This chain of correlations (H2-H3-H4-H5) definitively establishes the connectivity of the carbon backbone.
- HSQC Analysis: This experiment provides the direct one-bond C-H correlations, allowing for the definitive assignment of each carbon atom based on its attached, previously assigned proton. For example, the proton signal at ~3.3 ppm (H3) will show a cross-peak to the carbon signal at ~52 ppm (C3).
- HMBC Analysis: The HMBC spectrum provides the final, crucial links to validate the structure.
 - Key Correlation 1: The protons at C2 (~2.5 ppm) will show a 2-bond correlation to the carbonyl carbon C1 (~177 ppm). This confirms the placement of the carboxylic acid group next to C2.
 - Key Correlation 2: The proton at C3 (~3.3 ppm) will show a 2-bond correlation to C2 and C4, and a 3-bond correlation to C1 and C5, confirming its central position.
 - Key Correlation 3: The protons at C4 (~2.3 ppm) will show a 2-bond correlation to C3 and C5, and a 3-bond correlation to C6, locking in the position of the vinyl group.

The combination of these correlations provides an undeniable and self-consistent structural proof.

Caption: Key COSY (blue) and HMBC (red) correlations.

Data Summary

The following table summarizes the predicted and assigned NMR data for **(R)-3-Aminohept-5-enoic acid** in D₂O.

Atom	^1H δ (ppm)	^1H Mult.	^{13}C δ (ppm)	Key 2D Correlations
1	-	-	~177	HMBC from H2, H3
2	~2.5	m	~42	COSY to H3; HSQC to C2; HMBC to C1, C3
3	~3.3	m	~52	COSY to H2, H4; HSQC to C3; HMBC to C1, C2, C4, C5
4	~2.3	m	~38	COSY to H3, H5; HSQC to C4; HMBC to C3, C5, C6
5	~5.8	ddt	~137	COSY to H4, H6; HSQC to C5; HMBC to C3, C4
6	~5.1	m	~118	COSY to H5; HSQC to C6; HMBC to C4

Note: Chemical shifts (δ) are approximate and can vary based on concentration, pH, and temperature. Multiplicity (Mult.): m = multiplet, ddt = doublet of doublet of triplets.

Conclusion

The systematic application of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the complete structural characterization of **(R)-3-Aminohex-5-enoic acid**. By integrating ^1H , ^{13}C , COSY, HSQC, and HMBC data, a researcher can build a self-validating structural argument, moving from proton spin systems to a fully connected molecular framework. This application note serves as a comprehensive protocol and interpretive guide for

achieving an unambiguous and authoritative assignment for this and structurally related molecules.

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